molecular formula C16H28O B1238232 (Z,Z)-11,13-Hexadecadienal CAS No. 71317-73-2

(Z,Z)-11,13-Hexadecadienal

Cat. No. B1238232
CAS RN: 71317-73-2
M. Wt: 236.39 g/mol
InChI Key: ZTJGMVSDMQAJPE-OUPQRBNQSA-N
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Description

Synthesis Analysis

This involves understanding the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the mechanism of the reaction .


Molecular Structure Analysis

Molecular structure analysis involves understanding the arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy are often used .


Chemical Reactions Analysis

This involves studying the chemical reactions that the compound undergoes. It includes understanding the reactants, products, and the mechanism of the reaction .


Physical And Chemical Properties Analysis

This involves studying the physical and chemical properties of the compound such as melting point, boiling point, solubility, reactivity, etc .

Scientific Research Applications

Pheromone Synthesis and Applications

  • Synthesis Techniques

    (Z,Z)-11,13-Hexadecadienal is synthesized for its role as a pheromone. A notable example is its identification as a major component of the sex pheromone of the female navel orangeworm, Amyelois transitella. Researchers have developed various synthesis methods for this compound, focusing on producing the Z,Z isomer with minimal presence of other isomers (Sonnet & Heath, 2004).

  • Pheromone-Based Pest Control

    This compound is used in agriculture for pest control, particularly in mating disruption techniques. In studies, it effectively disrupted mating in the navel orangeworm in almond orchards, demonstrating its potential as a biological control agent (Landolt et al., 1981).

  • Identification and Analysis of Pheromones

    It's also used in the analysis of sex pheromones of various insects. For example, it was identified in the sex pheromone glands of Thaumetopoea bonjeani, underscoring its role in chemical communication among insects (Frérot et al., 1990).

Applications in Biological and Chemical Studies

  • Role in Insect Behavioral Studies

    Research has utilized (Z,Z)-11,13-Hexadecadienal to understand insect behavior better, especially in the context of pheromone response and orientation disruption. It has been studied in the context of leafminer moths, providing insights into the mechanisms of mating disruption and orientation (Lapointe et al., 2009).

  • Chemical Ecology and Synthesis Research

    Its synthesis has been a subject of interest in chemical ecology, with studies focusing on efficient and facile methods to synthesize this and related compounds. These studies contribute to understanding pheromone chemistry and its ecological implications (Liu et al., 2019).

Safety And Hazards

Safety and hazards analysis involves understanding the potential risks associated with the handling and use of the compound. This includes toxicity, flammability, environmental impact, etc .

Future Directions

Future directions could involve potential applications of the compound, areas of research that need further exploration, and how the compound could be modified or used in the future .

properties

IUPAC Name

(11Z,13Z)-hexadeca-11,13-dienal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H28O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17/h3-6,16H,2,7-15H2,1H3/b4-3-,6-5-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTJGMVSDMQAJPE-OUPQRBNQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CC=CCCCCCCCCCC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C=C\C=C/CCCCCCCCCC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H28O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6035312
Record name (Z,Z)-11,13-Hexadecadienal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6035312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z,Z)-11,13-Hexadecadienal

CAS RN

71317-73-2
Record name (Z,Z)-11,13-Hexadecadienal
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=71317-73-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hexadecadienal, (Z,Z)-11,13-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071317732
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 11,13-Hexadecadienal, (11Z,13Z)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name (Z,Z)-11,13-Hexadecadienal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6035312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 11,13-HEXADECADIENAL, (11Z,13Z)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PO1L379F0X
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
102
Citations
CE Bishop, GW Morrow - The Journal of Organic Chemistry, 1983 - ACS Publications
This report outlines a commercial synthetic process for (Z, Z)-ll, 13-hexadecadienal (navel orangeworm pheromone). The synthetic scheme which is employed introduces the …
Number of citations: 29 pubs.acs.org
PJ Landolt, CE Curtis, JA Coffelt, KW Vick… - Environmental …, 1981 - academic.oup.com
( Z , Z )-11,13-hexadecadienal was tested in almond orchards for disruption of mating in the navel orangeworm moth, Amyelois transitella (Walker). Best results were obtained in air …
Number of citations: 22 academic.oup.com
WS Leal, AL Parra-Pedrazzoli, KE Kaissling… - …, 2005 - Springer
Using molecular- and sensory physiology-based approaches, three novel natural products, a simple ester, and a behavioral antagonist have been identified from the pheromone gland …
Number of citations: 100 link.springer.com
F Liu, X Kong, S Zhang, Z Zhang - Molecules, 2019 - mdpi.com
Syntheses of (11Z,13Z)-hexadecadienal (1), (11Z,13Z)-hexadecadienol (2), (11Z,13Z)-hexadecadien-1-yl acetate (3), and (Z)-13-hexadecen-11-ynal (4) from commercially available …
Number of citations: 3 www.mdpi.com
R Gries, A Reckziegel, H Bogenschütz, HG Kontzog… - Chemoecology, 2004 - Springer
Our objective was to identify sex pheromone components of the oak processionary moth, Thaumetopoea processionea (Lepidoptera: Thaumetopoeidae), whose larvae defoliate oak, …
Number of citations: 12 link.springer.com
CE Curtis, JD Clark, DA Carlson… - Entomologia …, 1987 - Wiley Online Library
A novel olefinic analog, Z,Z‐1,12,14‐heptadecatriene, was synthesized from Z,Z‐11,13‐hexadecadienal, a major pheromone component of the navel orangeworm, Amyelois transitella (…
Number of citations: 14 onlinelibrary.wiley.com
LPS Kuenen, WS Leal, JG Millar, DJ Pesak… - 2010 - researchgate.net
Female-produced sex pheromones in moths (Lepidoptera) are normally complex mixtures of straight chain acetates, aldehydes, and alcohols, with 10-18 carbon atoms and up to three …
Number of citations: 2 www.researchgate.net
H Sugie, J Yase, K Futai, Y Shirai - Applied entomology and zoology, 2003 - jstage.jst.go.jp
MATERIALS AND METHODS Insects. The larvae of H. undalis were collected in Kasai City, Hyogo Prefecture in August 1999, and were reared using germinating daikon (Japanese …
Number of citations: 14 www.jstage.jst.go.jp
C Quero, J Bau, A Guerrero, M Breuer… - Journal of agricultural …, 2003 - ACS Publications
The sex pheromone of the oak processionary moth Thaumetopoea processionea has been characterized from female gland extracts as a mixture of (Z,Z)-11,13-hexadecadienyl acetate …
Number of citations: 23 pubs.acs.org
PE Sonnet, RR Heath - Journal of Chemical Ecology, 1980 - Springer
A synthesis of (Z,Z)-11,13-hexadecadienal, a compound previously identified as the major component of the sex pheromone of the female navel orangeworm,Amyelois transitella (…
Number of citations: 34 link.springer.com

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